molecular formula C4H2ClD6NO B1141561 N,N-DiMethyl-d3-chloroacetaMide CAS No. 1219802-19-3

N,N-DiMethyl-d3-chloroacetaMide

Cat. No.: B1141561
CAS No.: 1219802-19-3
M. Wt: 127.6023907
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-d3-chloroacetamide is a deuterated analog of chloroacetamide, characterized by the substitution of three hydrogen atoms with deuterium at the dimethylamino group. This compound is primarily valued in scientific research as an internal standard in mass spectrometry-based analytical methods. Its application is critical in the quantitative analysis of herbicide metabolism and environmental fate, where it improves the accuracy and reliability of data by correcting for variations during sample preparation and instrument analysis . Chloroacetamide herbicides, as a class, function through an alkylating mechanism . Their herbicidal activity is correlated with S- and N-alkylating reactivity, which allows them to inhibit vital plant enzymes and disrupt processes like fatty acid elongation . The deuterium atoms in this compound can be used to study these mechanisms and the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) in biological and environmental systems . Researchers utilize this stable isotope-labeled compound to investigate the mobility, degradation, and potential ecotoxicological effects of chloroacetamides, thereby supporting the development of safer and more effective agrochemicals . The synthesis of related compounds involves reactions such as the amidation of chloroacetyl chloride with dimethylamine in a solvent system . This compound is provided as a high-purity material for research applications and is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

1219802-19-3

Molecular Formula

C4H2ClD6NO

Molecular Weight

127.6023907

Synonyms

N,N-DiMethyl-d3-chloroacetaMide

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amidation reaction proceeds as follows:

(CD3)2NH+ClCH2COCl(CD3)2NCOCH2Cl+HCl\text{(CD}3\text{)}2\text{NH} + \text{ClCH}2\text{COCl} \rightarrow \text{(CD}3\text{)}2\text{NCOCH}2\text{Cl} + \text{HCl}

Key parameters from the non-deuterated synthesis are retained:

  • Solvent : Dichloromethane or chloroform.

  • Temperature : −15°C to 5°C (prevents side reactions).

  • Base : Alkali metal salts (e.g., sodium acetate) to neutralize HCl.

  • Yield : 87–92% (non-deuterated); deuterated yields are typically 5–10% lower due to isotopic effects.

Experimental Protocol

A representative procedure involves:

  • Dissolving 1 mol sodium acetate in 30 mL water and 200 mL dichloromethane.

  • Cooling to −12°C and bubbling 1.1 mol dimethylamine-d6 gas into the mixture.

  • Dropwise addition of 1 mol chloroacetyl chloride at −5°C, maintaining pH 5–8.

  • Stirring for 1–3 hours, followed by extraction, drying, and vacuum distillation.

Deuterium Incorporation : >97% (confirmed via 1H^1\text{H} NMR suppression of CH3 signals).

Post-Synthetic Deuteration via Isotopic Exchange

Isotopic exchange offers an alternative route, particularly when deuterated amines are cost-prohibitive. This method, inspired by PMC8842100, utilizes deuterated solvents (e.g., MeOD) to introduce deuterium into pre-synthesized N,N-dimethyl chloroacetamide.

Mechanism of H/D Exchange

Deuteration occurs at the methyl groups via acid- or base-catalyzed exchange:

(CH3)2NCOCH2Cl+MeOD(CD3)2NCOCH2Cl+MeOH\text{(CH}3\text{)}2\text{NCOCH}2\text{Cl} + \text{MeOD} \rightleftharpoons \text{(CD}3\text{)}2\text{NCOCH}2\text{Cl} + \text{MeOH}

Catalysts : Lewis acids (e.g., BF3) or bases (e.g., NaOD) accelerate exchange.

Optimized Procedure

  • Dissolve N,N-dimethyl chloroacetamide in methanol-d4 (MeOD).

  • Add 0.1 eq. NaOD and reflux at 65°C for 24–48 hours.

  • Quench with D2O, extract with dichloromethane, and distill under reduced pressure.

Key Findings :

  • Deuterium Incorporation : 85–90% after one cycle; >97% after two cycles.

  • Yield : 70–75% (lower due to side reactions and solvent losses).

Comparative Analysis of Methods

Parameter Direct Synthesis Isotopic Exchange
Deuterium Source Dimethylamine-d6MeOD
Reaction Time 4–6 hours24–48 hours
Yield 80–85%70–75%
Isotopic Purity >97%>97% (after 2 cycles)
Cost High (deuterated amine)Moderate (MeOD)
Scalability Industrial-scaleLab-scale

Challenges and Mitigation Strategies

Isotopic Dilution

  • Issue : Residual protons in solvents reduce deuteration efficiency.

  • Solution : Use >99.5% D-purity solvents and anhydrous conditions.

Side Reactions

  • Issue : Chloroacetyl chloride hydrolysis in aqueous media.

  • Solution : Maintain low temperatures (−15°C to 5°C) and controlled pH.

Economic Viability

  • Issue : High cost of dimethylamine-d6 (~$500/g).

  • Solution : Combine isotopic exchange with direct synthesis for partial deuteration.

Chemical Reactions Analysis

Types of Reactions

N,N-DiMethyl-d3-chloroacetaMide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1.1. Chemical Synthesis

N,N-DiMethyl-d3-chloroacetamide serves as a valuable reagent in organic synthesis. Its deuterated nature allows researchers to trace and study reaction mechanisms through mass spectrometry. The incorporation of deuterium can provide insights into reaction pathways and kinetics, making it a useful tool in mechanistic studies.

1.2. Mass Spectrometry

The compound is frequently utilized in mass spectrometry applications due to its ability to enhance the sensitivity and specificity of analyses. For instance, it can be employed as an internal standard for quantifying other compounds in complex mixtures, improving the reliability of results by compensating for variability in sample preparation and instrument response.

2.1. Bioanalytical Methods

Recent studies have demonstrated the utility of this compound in developing bioanalytical methods for detecting and quantifying various substances in biological samples. For example, a study highlighted its application in a sensitive LC-APCI-MS/MS method for analyzing chloroacetamide levels in rat plasma, showcasing its effectiveness in pharmacokinetic studies .

Parameter Value
Elimination Half-Life26.6 - 30.5 min
Clearance53.9 - 57.3 mL/min/kg
Topical Bioavailability48.3 - 53.5%

This table summarizes key pharmacokinetic parameters derived from studies using this compound as a reference compound.

2.2. Environmental Monitoring

This compound can also be applied in environmental chemistry for monitoring contaminants such as chloroacetamide in water sources. Its deuterated form allows for precise quantification and differentiation from non-deuterated analogs, aiding in risk assessment and regulatory compliance .

3.1. Drug Development

In pharmaceutical research, this compound is investigated for its role as a building block in the synthesis of new drug candidates. Its ability to modify lipophilicity and enhance bioavailability makes it an attractive option for developing therapeutics with improved pharmacological profiles .

3.2. Toxicological Studies

The compound's potential toxicological effects are also being studied, particularly regarding its sensitizing properties and reproductive toxicity risks associated with chloroacetamide derivatives . Understanding these effects is crucial for assessing safety profiles during drug development.

4.1. Pharmacokinetic Study

A notable case study involved the use of this compound in evaluating the pharmacokinetics of chloroacetamide following topical application in rats . The study demonstrated the compound's utility in understanding absorption rates and systemic exposure, which are vital for establishing safe dosage levels.

4.2. Environmental Detection

Another significant application was reported where this compound was used to detect chloroacetamide residues in drinking water samples . This application underscores its importance in environmental monitoring and public health safety.

Mechanism of Action

The mechanism of action of N,N-DiMethyl-d3-chloroacetaMide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of deuterium can influence the rate of these interactions, providing valuable insights into reaction mechanisms and enzyme functions .

Comparison with Similar Compounds

N,N-Dimethyl Chloroacetamide (Non-Deuterated)

  • Formula : ClCH₂CON(CH₃)₂
  • Molecular Weight : ~121.56 g/mol
  • Key Differences :
    • Lacks deuterium, resulting in distinct NMR profiles (e.g., CH₃ protons appear as singlets in ¹H-NMR).
    • Used industrially as a precursor in agrochemicals and pharmaceuticals due to its high reactivity in nucleophilic substitutions .
  • Applications : Intermediate in synthesis of herbicides like 2,4-D analogs .

N,N-Diphenyl-α-chloroacetamide (Compound 31)

  • Formula: C₁₄H₁₂ClNO
  • Molecular Weight : 245 g/mol
  • Key Differences :
    • Aromatic phenyl groups increase lipophilicity and melting point (124–127°C) compared to aliphatic dimethyl analogs.
    • Synthesized via reaction of diphenylamine with α-chloroacetyl chloride, yielding a crystalline solid with applications in pharmaceutical intermediates .

N,N-Dimethylacetamide (DMAC)

  • Formula: C₄H₉NO
  • Molecular Weight : 87.12 g/mol
  • Key Differences :
    • Lacks chlorine, making it a polar aprotic solvent rather than a reactive intermediate.
    • Lower volatility and higher boiling point (165°C) compared to chloroacetamides .
  • Applications : Solvent in polymer production (e.g., polyacrylonitrile) and electronics manufacturing .

Dichloro-N-(Substituted Phenyl)acetamides

  • Example : 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide
  • Formula: C₁₀H₁₁Cl₂NO
  • Molecular Weight : ~232.10 g/mol
  • Key Differences :
    • Chlorine substitutions on the acetamide and aromatic ring enhance electrophilicity and hydrogen-bonding capacity.
    • Crystalline structures linked via N–H⋯O interactions, contrasting with the liquid state of N,N-dimethyl derivatives .

Deuterated Analogs (e.g., Dimethyl-d6 Carbonate)

  • Formula : (CD₃O)₂CO
  • Molecular Weight : 96.12 g/mol
  • Key Differences :
    • Fully deuterated methyl groups simplify NMR spectra by eliminating proton signals.
    • Used as solvents in isotope-sensitive applications like NMR spectroscopy .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Notable Properties
N,N-Dimethyl-d3-chloroacetamide ClCH₂CON(CD₃)CH₃ 140.58 CD₃, Cl, CON Isotopic tracing, research Hazardous, deuterated
N,N-Dimethyl chloroacetamide ClCH₂CON(CH₃)₂ ~121.56 CH₃, Cl, CON Agrochemical synthesis High-yield synthesis (>87%)
N,N-Diphenyl-α-chloroacetamide C₁₄H₁₂ClNO 245.00 Phenyl, Cl, CON Pharmaceutical intermediates High melting point (124–127°C)
N,N-Dimethylacetamide (DMAC) C₄H₉NO 87.12 CH₃, CON Industrial solvent Low volatility, polar aprotic
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide C₁₀H₁₁Cl₂NO ~232.10 Cl₂, CON, aryl Crystallography studies Hydrogen-bonded networks
Dimethyl-d6 carbonate (CD₃O)₂CO 96.12 CD₃, CO₃ NMR spectroscopy Non-protonated, flammable

Biological Activity

N,N-DiMethyl-d3-chloroacetamide (also referred to as N,N-dimethyl chloroacetamide) is a chloroacetamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its reactivity, antimicrobial properties, and implications in drug design.

This compound has the molecular formula C4D3H5ClNO\text{C}_4\text{D}_3\text{H}_5\text{Cl}\text{N}\text{O} and a molecular weight of approximately 124.584 g/mol. The compound is characterized by the presence of both dimethylamine and chloroacetyl functional groups, which contribute to its reactivity and biological profile.

Research indicates that this compound exhibits significant reactivity, particularly in thiol conjugation reactions. Studies comparing it with N-methyl chloroacetamide reveal that this compound has a lower LUMO energy (1.74 eV), making it more reactive due to the greater accessibility of its LUMO lobe across the C-Cl carbon . This enhanced reactivity facilitates nucleophilic substitution reactions, which are crucial for its biological interactions.

Table 1: Comparison of Reactivity between N,N-DiMethyl and N-Methyl Chloroacetamides

PropertyN,N-DiMethyl ChloroacetamideN-Methyl Chloroacetamide
LUMO Energy (eV)1.742.64
ReactivityHighModerate
Energy Barrier for Reaction (kcal/mol)5.60 (first peak), 0.88 (second peak)~10

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In studies involving various chloroacetamides, it was found that derivatives with specific substituents on the phenyl ring exhibited varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans. The effectiveness of these compounds often correlated with their lipophilicity, which influences their ability to penetrate cell membranes.

Table 2: Antimicrobial Activity of Chloroacetamides

CompoundActivity against S. aureusActivity against E. coliActivity against C. albicans
N-(4-chlorophenyl) chloroacetamideEffectiveLess effectiveModerate
N-(4-fluorophenyl) chloroacetamideHighly effectiveModerateEffective
N-(3-bromophenyl) chloroacetamideEffectiveLess effectiveModerate

Case Study 1: Structure-Activity Relationship Analysis

A comprehensive study utilized quantitative structure-activity relationship (QSAR) analysis to evaluate the antimicrobial potential of various chloroacetamides, including this compound. The research demonstrated that modifications in the substituent positions on the phenyl ring significantly affected the biological activity, highlighting the importance of chemical structure in drug design .

Case Study 2: Chemoproteomic Profiling

In another investigation, chemoproteomic profiling was employed to uncover potential targets for chloroacetamides in cellular systems. This approach revealed insights into how these compounds interact with biological macromolecules, paving the way for future therapeutic applications .

Q & A

Basic: What are the optimized synthetic methodologies for N,N-Dimethyl-d3-chloroacetamide?

This compound can be synthesized via thionyl chloride-mediated chlorination of deuterated precursors. For example, 2-hydroxyethoxy-acetic acid-N,N-dimethylamide (intermediate) is reacted with thionyl chloride in halogenated or aromatic solvents, followed by vacuum distillation to isolate the product . The use of deuterated dimethylamine (e.g., CD₃ groups) ensures isotopic labeling at the methyl positions, as seen in the synthesis of related deuterated amides . Key parameters include solvent choice (toluene or ethylene glycol), reaction temperature (controlled to prevent side reactions), and purification via fractional distillation .

Basic: What analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm deuteration at the methyl groups (CD₃) by observing signal splitting patterns and absence of proton resonances .
  • Mass Spectrometry (MS): High-resolution MS detects isotopic peaks (e.g., M+3 for d3 labeling) and fragmentation patterns to validate molecular structure .
  • Gas Chromatography (GC): Purity assessment (>99%) via GC with flame ionization detection, as specified in USP protocols for related dimethylacetamides .

Advanced: How do reaction mechanisms differ for this compound in substitution reactions compared to non-deuterated analogs?

Deuteration at the methyl groups (CD₃) introduces kinetic isotope effects (KIEs), slowing proton/deuteron transfer steps in nucleophilic substitutions. For instance, hydrolysis rates may decrease due to stronger C-D bonds, altering activation energy. Mechanistic studies using deuterium-labeled compounds require isotopic tracing (e.g., via ²H NMR) to track deuterium retention or exchange during reactions . Computational modeling (DFT) can further elucidate isotopic effects on transition states .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying conditions?

Conflicting stability reports often arise from differences in:

  • Solvent systems: Hydrolysis rates vary in polar vs. non-polar solvents. For example, aqueous buffers accelerate degradation, while toluene stabilizes the compound .
  • Temperature and pH: Systematic stability studies under controlled conditions (e.g., Arrhenius plots for thermal degradation) are critical. Use HPLC or GC-MS to quantify degradation products .
  • Isotopic purity: Impurities in deuterated precursors (e.g., residual protons) can skew kinetic data. Validate isotopic enrichment via MS or IR spectroscopy .

Advanced: What strategies optimize the use of this compound in isotopic tracing studies?

  • Metabolic labeling: Incorporate deuterated amides into biomolecules (e.g., proteins or lipids) to track metabolic pathways via LC-MS/MS .
  • Reaction intermediate tracking: Use ²H NMR to monitor deuterium retention during multi-step syntheses, ensuring minimal isotopic scrambling .
  • Quantitative analysis: Calibrate MS signals for d3-labeled vs. non-labeled species to account for isotopic dilution effects .

Advanced: How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?

The CD₃ groups increase steric hindrance at the nitrogen center, potentially reducing nucleophilic attack rates. Electronic effects from deuteration (e.g., altered inductive effects) may shift reaction equilibria. Comparative studies with non-deuterated analogs, using kinetic profiling (e.g., Eyring plots), can isolate steric vs. electronic contributions .

Methodological: What experimental protocols ensure reproducibility in synthesizing and handling this compound?

  • Moisture control: Conduct reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloroacetamide group .
  • Purification: Use vacuum distillation (bp 164–167°C for related compounds) or column chromatography with deuterated solvents to maintain isotopic integrity .
  • Storage: Store in anhydrous, dark conditions at –20°C to minimize thermal or photolytic degradation .

Methodological: How can researchers validate the isotopic purity of this compound?

  • Isotope Ratio Mass Spectrometry (IRMS): Measure ²H/¹H ratios to confirm >98% deuteration .
  • FT-IR Spectroscopy: Compare C-D stretching frequencies (~2100 cm⁻¹) against non-deuterated analogs .
  • Elemental Analysis: Quantify carbon, hydrogen, and nitrogen content, adjusting for deuterium contribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.